(4aR,8aR)-2-Benzyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one
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Overview
Description
(4aR,8aR)-2-Benzyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a complex organic compound with a unique structure that includes a quinazolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-Benzyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-2-Benzyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological activities and properties.
Scientific Research Applications
(4aR,8aR)-2-Benzyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4aR,8aR)-2-Benzyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A structurally related compound with similar biological activities.
Dihydroquinazolinone: Another related compound that can be formed through reduction reactions.
Benzylamine Derivatives: Compounds with similar benzylamine moieties that can exhibit comparable properties.
Uniqueness
(4aR,8aR)-2-Benzyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is unique due to its specific stereochemistry and the presence of both a quinazolinone core and a benzyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64127-84-0 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(4aR,8aR)-2-benzyl-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H18N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17,18)/t12-,13-/m1/s1 |
InChI Key |
ZIBNXFSGIUUWQX-CHWSQXEVSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)NC(=N2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC(=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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